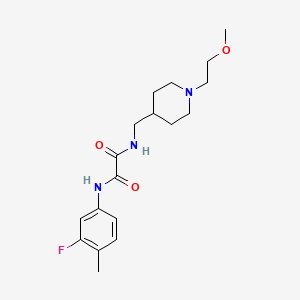

6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

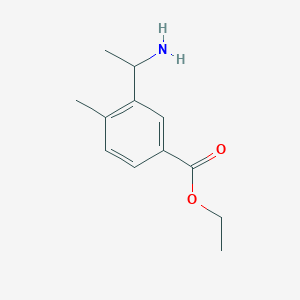

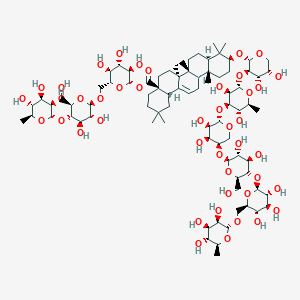

The compound "6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one" is a chemically synthesized molecule that appears to be related to a class of compounds that include thiazole derivatives and chromen-2-ones. These compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related thiazole derivatives has been described in the literature. For instance, 2-bromo-1-(3,4-dimethylphenyl)ethanone was used as a starting material to prepare various thiazole derivatives through reactions with different reagents . Additionally, hydrazonoyl bromides have been utilized to synthesize compounds such as 2-(5-imino-4-aryl-4,5-dihydro-[1,3,4]-thiadiazole-2-(carbonyl)benzo[f]chromen-2-one . These methods often involve elemental analysis, IR, 1H-NMR, and mass spectral analysis to confirm the structures of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of a related compound, (E)-6-Bromo-3-{2-[2-(2-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one, has been analyzed, revealing that the molecule adopts an E configuration around the central C=N double bond. The chromene and thiazole rings are approximately planar, and the molecule exhibits intramolecular hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of related compounds has been explored, with aryl 2-bromobenzoates and aryl 3-bromoacrylates being cyclized under microwave irradiation to yield 6H-benzo[c]chromen-6-ones and 2H-chromen-2-ones, respectively . These reactions typically occur in the presence of a base such as K2CO3 and are performed in dimethylformamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one" are not detailed in the provided papers, related compounds exhibit interesting properties such as planarity, hydrogen bonding, and π-π interactions, which can influence their solubility, stability, and reactivity . The presence of bromine and other substituents in the molecule can also affect its density, melting point, and other physical characteristics.

Applications De Recherche Scientifique

Anticancer Potential

6-bromo-2H-chromen-2-one derivatives, including those with thiazolidine moieties, have been studied for their potential as anticancer agents. A study by Azizmohammadi et al. (2013) found that certain derivatives exhibit inhibitory effects on the viability of cancer cells, indicating their potential use in cancer treatment. Hydantoin derivative 6o, with a 6-bromo-2-methyl-2H-chromene substructure, showed notable cytotoxicity, comparable to cisplatin, a standard anticancer agent (Azizmohammadi et al., 2013).

Antimicrobial Activity

Compounds with 6-bromo-2H-chromen-2-one structures have demonstrated antibacterial activity. Abdel-Aziem et al. (2021) synthesized derivatives that showed strong inhibition activity against certain bacteria, including Enterococcus faecalis and Pseudomonas aeruginosa (Abdel-Aziem et al., 2021). Similarly, Vijesh et al. (2010) reported that some derivatives exhibited significant antibacterial activity against various microorganisms (Vijesh et al., 2010).

DNA Interaction Studies

Saxena and Das (2016) explored the electrochemical behavior of 6-bromo-2H-chromen-2-one derivatives and their interaction with DNA. They discovered that these compounds interact with DNA via electrostatic mode, potentially leading to DNA denaturation (Saxena & Das, 2016).

Propriétés

IUPAC Name |

6-bromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO5S/c1-26-14-4-6-18(27-2)15(11-14)20-23(7-8-29-20)19(24)16-10-12-9-13(22)3-5-17(12)28-21(16)25/h3-6,9-11,20H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLRIJFJXTZUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

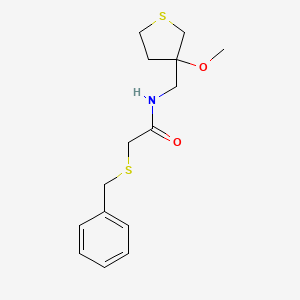

![4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide](/img/structure/B3001290.png)

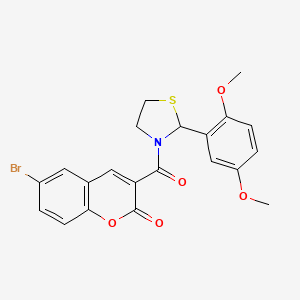

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)